4-(2,4-dichlorophenyl)benzoic Acid
Overview
Description
2’,4’-Dichlorobiphenyl-4-carboxylic acid is a synthetic compound that belongs to the biphenyl family. It is a halogenated derivative of biphenyl and is widely used in various fields such as medical, environmental, and industrial research. The molecular formula of this compound is C13H8Cl2O2, and it has a molecular weight of 267.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorobiphenyls, including 2’,4’-Dichlorobiphenyl-4-carboxylic acid, can be achieved through various methods. One common method involves the Ullmann reaction, which is used for the preparation of symmetrical and unsymmetrical polychlorobiphenyls . Another method involves the decomposition of aroyl peroxides in appropriate substrates, particularly in the presence of electron acceptors . Additionally, the Suzuki–Miyaura coupling reaction is widely applied for carbon–carbon bond formation, utilizing organoboron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for 2’,4’-Dichlorobiphenyl-4-carboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes. The Ullmann reaction and Suzuki–Miyaura coupling are particularly favored due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichlorobiphenyl-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
2’,4’-Dichlorobiphenyl-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dichlorobiphenyl-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system involved .
Comparison with Similar Compounds
2’,4’-Dichlorobiphenyl-4-carboxylic acid can be compared with other similar compounds, such as:
4,4’-Dichlorobiphenyl: Another chlorinated biphenyl with different substitution patterns.
2,2’-Dichlorobiphenyl: A dichlorobiphenyl isomer with chlorine atoms at different positions.
2’,6’-Difluorobiphenyl-4-carboxylic acid: A fluorinated derivative with similar structural features
The uniqueness of 2’,4’-Dichlorobiphenyl-4-carboxylic acid lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFFPJBMCGKDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444474 | |
Record name | 2',4'-Dichloro-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195457-72-8 | |
Record name | 2',4'-Dichloro-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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